4-Amino-3-phenylquinazolin-2(3h)-one
Overview
Description
4-Amino-3-phenylquinazolin-2(3H)-one is a quinazoline derivative characterized by the presence of an amino group at the 4-position and a phenyl group at the 3-position of the quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-phenylquinazolin-2(3H)-one typically involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions[_{{{CITATION{{{1{Synthesis of novel 2-phenyl-3-[2-(substituted amino) ethylamino ...](https://link.springer.com/article/10.1007/s00044-012-0243-3). The reaction proceeds through the formation of an intermediate quinazolinone, which is then further modified to introduce the amino and phenyl groups[{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino .... This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-phenylquinazolin-2(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological properties, such as its potential use as an antihistaminic agent or in cancer therapy.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
4-Amino-3-phenylquinazolin-2(3H)-one is compared with other similar quinazoline derivatives, such as 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones[_{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino ...
Comparison with Similar Compounds
2-Phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones
Other quinazoline derivatives with varying substituents at different positions on the quinazoline ring
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Properties
IUPAC Name |
4-amino-3-phenylquinazolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBYRQHHWQOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291380 | |
Record name | 4-amino-3-phenylquinazolin-2(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67461-76-1 | |
Record name | NSC75187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-3-phenylquinazolin-2(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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